molecular formula C17H19ClN4O2 B2933987 1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride CAS No. 1184983-22-9

1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Cat. No.: B2933987
CAS No.: 1184983-22-9
M. Wt: 346.82
InChI Key: AIWVWHXBWGPZJF-UHFFFAOYSA-N
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Description

1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic organic compound that features a benzofuran moiety, an imidazole ring, and a piperazine ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions with appropriate reagents.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through nucleophilic substitution reactions.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the benzofuran and imidazole moieties with the piperazine ring, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzofuran-2-carbonyl)-4-(1H-imidazol-2-yl)piperazine hydrochloride: Lacks the methyl group on the imidazole ring.

    1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine hydrochloride: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2.ClH/c1-19-7-6-18-17(19)21-10-8-20(9-11-21)16(22)15-12-13-4-2-3-5-14(13)23-15;/h2-7,12H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWVWHXBWGPZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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